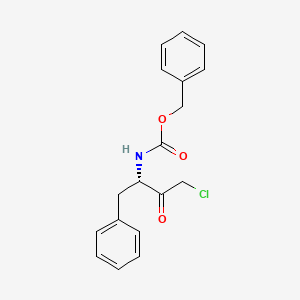

苄氧羰基-L-苯丙氨酸-氯甲基酮

描述

科学研究应用

Z-L-Phe-CMK 具有广泛的科学研究应用:

作用机制

Z-L-Phe-CMK 通过抑制蛋白酶发挥作用。 它选择性地抑制 SARS-CoV Mpro,而不是其他蛋白酶,如钙蛋白酶、胰蛋白酶和凝血酶 . 该化合物与蛋白酶的活性位点丝氨酸或半胱氨酸残基形成共价键,从而阻断其活性。 这种抑制阻止蛋白酶处理病毒多聚蛋白,这对病毒复制至关重要 .

生化分析

Biochemical Properties

ZPCK plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of activity . For instance, ZPCK is known to inhibit the autophagy mechanism and promote cell death .

Cellular Effects

ZPCK has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ZPCK involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, ZPCK is known to inhibit the autophagy mechanism, a process that is crucial for maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

The effects of ZPCK change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of ZPCK vary with different dosages in animal models . Studies have shown that ZPCK can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

ZPCK is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

ZPCK is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Z-L-Phe-CMK 的合成涉及苄氧羰基-L-苯丙氨酸与氯甲基酮的反应。 该反应通常在有机溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行,在受控条件下进行以确保产物稳定性 . 然后通过结晶或色谱技术纯化化合物,以达到 ≥98% 的高纯度 .

化学反应分析

Z-L-Phe-CMK 经历各种化学反应,包括取代反应和抑制反应。 已知它通过与酶的活性位点丝氨酸或半胱氨酸残基形成共价键来抑制蛋白酶 . 这些反应中常用的试剂包括 DMF 和 DMSO 等有机溶剂,形成的主要产物是抑制的酶复合物 .

相似化合物的比较

Z-L-Phe-CMK 在选择性抑制 SARS-CoV Mpro 方面是独特的。类似的化合物包括:

L-亮氨酸氯甲基酮: 用作溶酶体半胱氨酸蛋白酶抑制剂 .

Nα-甲苯磺酰-L-赖氨酸氯甲基酮: 另一种具有不同选择性的蛋白酶抑制剂 .

这些化合物共享氯甲基酮官能团,但在选择性和应用方面有所不同。

属性

IUPAC Name |

benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLRJGDELITAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-98-9, 26049-94-5 | |

| Record name | Carbamic acid, benzyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, benzyl ester, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26049-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

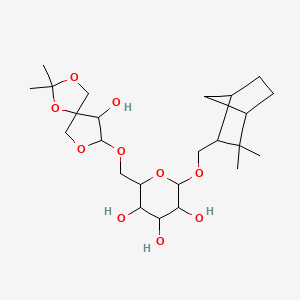

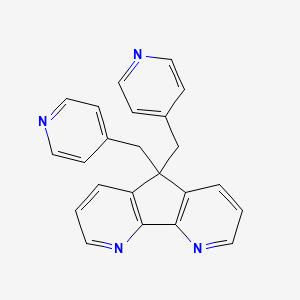

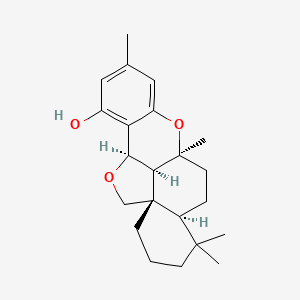

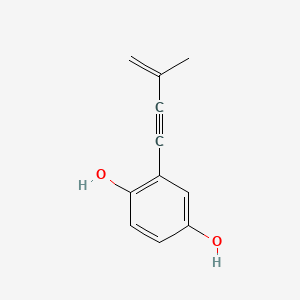

Feasible Synthetic Routes

A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.

ANone: ZPCK treatment has been shown to:

- Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []

- Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []

- Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

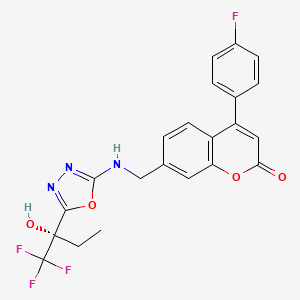

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)